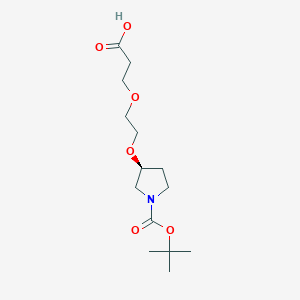

Boc-Pyrrolidine-PEG2-COOH

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Boc-ピロリジン-PEG2-COOHは、ポリエチレングリコール(PEG)ベースのPROTACリンカーのクラスに属する化合物です。 これは、ユビキチン-プロテアソームシステムを利用して特定のタンパク質を分解するように設計されたPROTAC(プロテオリシス標的キメラ)の合成に使用されます 。 この化合物の分子量は303.35 g/molであり、化学式はC14H25NO6です .

準備方法

合成経路と反応条件

Boc-ピロリジン-PEG2-COOHの合成は、通常、ピロリジンのBoc(tert-ブトキシカルボニル)基による保護、それに続くPEG2(2つのエチレングリコールユニット)スペーサーとカルボキシル基の付加を含む。 反応条件には、多くの場合、カップリング反応を促進するための有機溶媒と触媒の使用が含まれます .

工業生産方法

Boc-ピロリジン-PEG2-COOHの工業生産方法は、ラボでの合成に似ていますが、より大量に対応するためにスケールアップされています。 これらの方法には、一貫した品質と収量を確保するための自動反応器と連続フローシステムの使用が含まれます .

化学反応の分析

反応の種類

Boc-ピロリジン-PEG2-COOHは、次のようなさまざまな化学反応を起こすことができます。

一般的な試薬と条件

生成される主な生成物

これらの反応から生成される主な生成物には、標的タンパク質分解のために設計されたさまざまなPROTAC分子が含まれます .

科学研究への応用

Boc-ピロリジン-PEG2-COOHは、科学研究、特にPROTACの開発において広く使用されています

科学的研究の応用

Boc-Pyrrolidine-PEG2-COOH is widely used in scientific research, particularly in the development of PROTACs

作用機序

Boc-ピロリジン-PEG2-COOHの作用機序は、PROTACにおけるリンカーとしての役割に関連しています。PROTACは、リンカーで接続された2つの異なるリガンドを含んでいます。1つのリガンドはE3ユビキチンリガーゼに結合し、もう1つは標的タンパク質に結合します。 これにより、標的タンパク質はユビキチンリガーゼの近傍に配置され、ユビキチン化とそれに続くプロテアソームによる分解につながります .

類似の化合物との比較

類似の化合物

Boc-NH-PEG2-COOH: 同様の特性を持つ別のPEGベースのリンカーですが、官能基が異なります.

NH2-PEG-COOH: アミノ基とカルボキシル基を持つPEGリンカーは、架橋アプリケーションに使用されます.

独自性

Boc-ピロリジン-PEG2-COOHは、ピロリジン環とBoc保護アミンを含む特定の構造により、ユニークです。 この構造は、明確な反応性と安定性を提供し、特にPROTACの合成に役立ちます .

類似化合物との比較

Similar Compounds

Boc-NH-PEG2-COOH: Another PEG-based linker with similar properties but different functional groups.

NH2-PEG-COOH: A PEG linker with amino and carboxyl groups, used for cross-linking applications.

Uniqueness

Boc-Pyrrolidine-PEG2-COOH is unique due to its specific structure, which includes a pyrrolidine ring and a Boc-protected amine. This structure provides distinct reactivity and stability, making it particularly useful in the synthesis of PROTACs .

特性

分子式 |

C14H25NO6 |

|---|---|

分子量 |

303.35 g/mol |

IUPAC名 |

3-[2-[(3S)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]oxyethoxy]propanoic acid |

InChI |

InChI=1S/C14H25NO6/c1-14(2,3)21-13(18)15-6-4-11(10-15)20-9-8-19-7-5-12(16)17/h11H,4-10H2,1-3H3,(H,16,17)/t11-/m0/s1 |

InChIキー |

VTRQDVMIEGGHBX-NSHDSACASA-N |

異性体SMILES |

CC(C)(C)OC(=O)N1CC[C@@H](C1)OCCOCCC(=O)O |

正規SMILES |

CC(C)(C)OC(=O)N1CCC(C1)OCCOCCC(=O)O |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(5Z,8Z,11Z,14Z,17E)-N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]icosa-5,8,11,14,17-pentaenamide](/img/structure/B11929018.png)

![3-(2,2-difluoro-12-thiophen-2-yl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl)-N-prop-2-ynylpropanamide](/img/structure/B11929022.png)

![[(2S,3S,4R,6S)-6-[(2R,3S,4R,5R,6S)-6-[[(4R,5S,6S,7R,9R,10R,11Z,13E,16R)-4,10-dihydroxy-5-methoxy-9,16-dimethyl-2-oxo-7-(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-6-yl]oxy]-4-(dimethylamino)-5-hydroxy-2-methyloxan-3-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] butanoate](/img/structure/B11929043.png)

![4-[[4-[2-[6-[(2R)-2-(2,4-difluorophenyl)-1,1-difluoro-2-hydroxy-3-(tetrazol-1-yl)propyl]pyridin-3-yl]ethynyl]phenoxy]methyl]benzonitrile;4-methylbenzenesulfonic acid](/img/structure/B11929071.png)

![5-Chloro-8-iodopyrido[4,3-d]pyrimidine](/img/structure/B11929091.png)